molecular formula C15H22O5 B1251464 5-Demethylovalicin

5-Demethylovalicin

Cat. No. B1251464
M. Wt: 282.33 g/mol
InChI Key: PCNIYGYCVFRRRE-MRLBHPIUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Demethylovalicin is a natural product found in Chrysosporium lucknowense with data available.

Scientific Research Applications

Methionine Aminopeptidase-2 Inhibition

5-Demethylovalicin, derived from the fermentation broth of Chrysosporium lucknowense, has been identified as an inhibitor of recombinant human MetAP-2 (methionine aminopeptidase-2). It showed significant inhibition (IC(50)=17.7 nM) and also inhibited the growth of human umbilical vein endothelial cells (HUVEC) in cell proliferation assays without cytotoxicity to transformed and cancer cell lines (Son et al., 2002).

DNA Demethylation and Epigenetic Regulation

While not directly related to this compound, there are studies focusing on the broader context of DNA demethylation, which is relevant to understanding the potential epigenetic implications of compounds like this compound. These studies explore the roles of various cytosine derivatives in DNA demethylation processes, critical for gene expression, genomic imprinting, and suppression of transposable elements. For instance, Tet proteins' role in converting 5-methylcytosine (5mC) to other forms like 5-hydroxymethylcytosine (5hmC) has been studied, suggesting potential pathways for DNA demethylation (Ito et al., 2011).

Cardiomyogenic Differentiation Potential

Research has explored the effects of DNA demethylation agents like 5-azacytidine on human adipose precursor cell differentiation along the cardiomyogenic lineage. Although not directly mentioning this compound, this area of research could provide insights into the potential applications of similar compounds in cellular differentiation and regeneration (Lee et al., 2009).

Improving Drug Delivery and Bioavailability

There is also research on improving the intracellular uptake and bioavailability of compounds like 5-Demethyltangeretin, a citrus flavonoid, through emulsion-based delivery systems. This area could potentially be relevant to enhancing the delivery and effectiveness of this compound for various therapeutic applications (Zheng et al., 2014).

properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(3S,4R,5S)-4,5-dihydroxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one

InChI

InChI=1S/C15H22O5/c1-9(2)4-5-11-13(3,20-11)15(18)12(17)10(16)6-7-14(15)8-19-14/h4,11-12,17-18H,5-8H2,1-3H3/t11-,12-,13+,14+,15+/m1/s1

InChI Key

PCNIYGYCVFRRRE-MRLBHPIUSA-N

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@]2([C@@H](C(=O)CC[C@]23CO3)O)O)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)O)O)C

synonyms

5-demethylovalicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Demethylovalicin
Reactant of Route 2
5-Demethylovalicin
Reactant of Route 3
5-Demethylovalicin
Reactant of Route 4
5-Demethylovalicin
Reactant of Route 5
5-Demethylovalicin
Reactant of Route 6
5-Demethylovalicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.